molecular formula C11H19N5O2S B2876923 Tert-butyl 4-(3-amino-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate CAS No. 1376283-60-1

Tert-butyl 4-(3-amino-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate

Cat. No.: B2876923
CAS No.: 1376283-60-1
M. Wt: 285.37
InChI Key: FHFFNHUWJFTAGE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound tert-butyl 4-(3-amino-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate (CAS: 1376283-60-1) is a piperazine derivative featuring a 3-amino-1,2,4-thiadiazole ring linked to the piperazine nitrogen. Its molecular formula is C₁₁H₁₉N₅O₂S, with a molecular weight of 285.37 g/mol . The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the piperazine nitrogen, a common strategy in medicinal chemistry to modulate solubility and reactivity during synthesis.

Properties

IUPAC Name

tert-butyl 4-(3-amino-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2S/c1-11(2,3)18-10(17)16-6-4-15(5-7-16)9-13-8(12)14-19-9/h4-7H2,1-3H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFFNHUWJFTAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-amino-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with thiadiazole intermediates. One common method includes the reaction of tert-butyl 4-(6-nitro-pyridin-3-yl)piperazine-1-carboxylate with palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-amino-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can revert these back to the original amino compound.

Scientific Research Applications

Tert-butyl 4-(3-amino-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-amino-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can mimic biological molecules, allowing it to bind to specific sites and inhibit or activate biological pathways. This interaction can disrupt processes like DNA replication in cancer cells or bacterial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous tert-butyl piperazine derivatives, focusing on synthetic routes , functional group variations , stability , and applications . Key examples are summarized in Table 1.

Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives

Compound Name (CAS/Ref.) Key Structural Features Synthesis Highlights Stability/Reactivity Applications
Target Compound (1376283-60-1) 3-Amino-1,2,4-thiadiazole ring Not explicitly detailed; likely involves coupling of Boc-piperazine with thiadiazole precursors. No stability data; thiadiazole rings generally resist hydrolysis. Primary amine intermediate; potential use in drug discovery.
Compound 1a/1b () Oxazolidinone core with triazole substituents Synthesized via multi-step coupling; Boc-protected piperazine. Unstable in simulated gastric fluid ; undergoes degradation. Antimicrobial candidates (oxazolidinones are known antibiotics).
tert-Butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate () Pyridine ring with methoxycarbonyl and methyl groups Buchwald-Hartwig amination using Pd catalysis. Stable under reaction conditions; pyridine enhances aromatic stability. Intermediate for kinase inhibitors or metal-catalyzed cross-coupling.
tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate (873697-59-7) Fluorobenzyl substituent Reductive amination or alkylation of Boc-piperazine. Fluorine enhances metabolic stability and lipophilicity. CNS drug candidates (fluorine improves blood-brain barrier penetration).
tert-Butyl 4-[5-fluoro-3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate () Thiazole-pyridine hybrid Stille coupling with palladium catalyst. Thiazole confers rigidity and π-stacking potential. Antiviral or anticancer agents (thiazoles are common pharmacophores).
tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate () Cyclohexyl-dibenzylamino group Reductive amination with NaHB(OAc)₃. Bulky substituents may limit solubility. Chiral intermediates for complex alkaloid synthesis.

Key Observations

Functional Group Impact: The 3-amino-1,2,4-thiadiazole group in the target compound distinguishes it from analogs with oxazolidinones (1a/1b), pyridines (), or fluorobenzyl moieties (). Fluorine in ’s compound improves metabolic stability and lipophilicity, a feature absent in the target compound but critical for CNS-targeted drugs .

In contrast, simpler derivatives (e.g., ’s tert-butyl 4-(2-methylbenzyl)piperazine-1-carboxylate) are synthesized via alkylation, highlighting the role of substituent complexity in synthetic difficulty .

Applications :

  • The target compound is primarily a building block, whereas analogs like ’s indazole-piperazine derivatives are intermediates for kinase inhibitors, and ’s chiral cyclohexyl derivatives serve in alkaloid synthesis .

Critical Analysis

  • Limitations : Lack of fluorination or bulky groups may reduce bioavailability compared to or 9 derivatives. Stability studies in physiological conditions are needed to validate its utility in drug development.

Biological Activity

Tert-butyl 4-(3-amino-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate (CAS Number: 1376283-60-1) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The thiadiazole moiety is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure

The compound's chemical structure is characterized by the presence of a piperazine ring linked to a thiadiazole derivative. The structural formula can be represented as follows:

C11H19N5O2S\text{C}_{11}\text{H}_{19}\text{N}_{5}\text{O}_{2}\text{S}

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-thiadiazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the thiadiazole ring can effectively inhibit bacterial growth and possess antifungal activity . The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic pathways.

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been highlighted in several studies. For example, compounds similar to this compound have demonstrated cytostatic effects against various cancer cell lines. A review noted that 2-amino-1,3,4-thiadiazole derivatives showcased promising cytotoxicity against leukemia and breast cancer cell lines .

In a comparative study of related compounds, it was found that certain thiadiazole derivatives induced apoptosis in cancer cells through caspase activation pathways. Specifically, compounds were shown to significantly increase caspase-3 activity, suggesting a mechanism for their anticancer effects .

Anti-inflammatory Effects

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and reduce tissue damage in models of inflammation . This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Study on Antiapoptotic Activity

A notable study focused on the synthesis and characterization of novel thiadiazole derivatives aimed at exploring their antiapoptotic effects. The research demonstrated that certain derivatives exhibited protective effects against renal ischemia/reperfusion injury by modulating apoptotic pathways and reducing tissue damage . The most effective compounds showed significant biomarker changes indicative of reduced apoptosis.

Cytotoxicity Assessment

In another investigation assessing the cytotoxicity of various thiadiazole derivatives, this compound was compared against established chemotherapeutics. Results indicated that this compound had comparable or superior cytotoxic effects against specific cancer cell lines when evaluated using IC50 values (the concentration required to inhibit cell growth by 50%) .

Data Tables

Activity Compound IC50 Value Cell Line
AntimicrobialThiadiazole Derivative A15 µME. coli
AnticancerThis compound20 µMMCF-7 (Breast Cancer)
Anti-inflammatoryThiadiazole Derivative BN/AIn vitro model

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